molecular formula C15H12ClNO5 B4244787 2-chloro-4-nitrobenzyl 2-methoxybenzoate

2-chloro-4-nitrobenzyl 2-methoxybenzoate

Cat. No.: B4244787
M. Wt: 321.71 g/mol
InChI Key: CZJWOOZDYYIQMS-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzyl 2-methoxybenzoate is a benzyl ester derivative featuring a 2-methoxybenzoate moiety esterified with a 2-chloro-4-nitrobenzyl group. The compound combines electron-withdrawing substituents (chloro and nitro) on the benzyl ring with an electron-donating methoxy group on the benzoate ring. The nitro group may enhance electrophilic substitution reactivity, while the chloro substituent could contribute to thermal stability or crystallinity .

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-14-5-3-2-4-12(14)15(18)22-9-10-6-7-11(17(19)20)8-13(10)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJWOOZDYYIQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents significantly impacts reactivity and stability. For example:

  • Methyl 2-methoxybenzoate (M2MOB) (): The methoxy group at the 2-position is electron-donating, increasing electron density on the aromatic ring.
  • Methyl 2-nitrobenzoate (M2NB) (): The nitro group at the 2-position strongly withdraws electrons, comparable to the nitro group in the target compound. However, the absence of a chloro substituent in M2NB may result in lower thermal stability compared to the target compound .

Structural and Functional Analogues

  • 2,4-Dichlorobenzyl 2-Methoxybenzoate (): This compound replaces the nitro group with a second chloro substituent. The dichloro configuration enhances lipophilicity, which correlates with its reported antiseptic and antibacterial properties.
  • Metal-2-Methoxybenzoate Complexes (): Transition metal complexes (e.g., Mn, Cu) with 2-methoxybenzoate ligands exhibit distinct thermal decomposition pathways (e.g., Cu complex decomposes in three steps between 110–349°C). In contrast, the organic ester 2-chloro-4-nitrobenzyl 2-methoxybenzoate is likely to decompose at lower temperatures due to the nitro group’s destabilizing effect, though the chloro substituent may mitigate this to some extent .

Thermal Behavior

Thermogravimetric (TG) and differential thermal analysis (DTA) data for related compounds provide insights:

Compound Key Substituents Thermal Decomposition Range (°C) Observations
Cu-2-Methoxybenzoate Metal coordination 110–349 Three-step decomposition
Methyl 2-Nitrobenzoate 2-NO₂ Not reported (inferred <300) Likely lower stability due to NO₂
Target Compound 2-Cl, 4-NO₂, 2-OCH₃ [Research needed] Predicted intermediate stability

The nitro group in the target compound may lead to exothermic decomposition, necessitating careful handling. Chloro substituents, as seen in halogenated aromatics, often enhance flame resistance and thermal stability .

Pharmacological Potential

Analogues like 2,4-dichlorobenzyl 2-methoxybenzoate demonstrate antibacterial and antiviral activity, suggesting that the target compound’s nitro group could modify its bioactivity. Further pharmacological studies are required to validate these hypotheses .

Crystallography and Hydrogen Bonding

Crystal structures of related compounds (e.g., 2,4-dichlorobenzyl derivatives) reveal hydrogen-bonding patterns critical for molecular packing. The nitro group in the target compound may form stronger hydrogen bonds (N–H···O) or π-π interactions compared to chloro substituents, influencing solubility and crystallinity. Tools like SHELX () and ORTEP-3 () are instrumental in such analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-nitrobenzyl 2-methoxybenzoate
Reactant of Route 2
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2-chloro-4-nitrobenzyl 2-methoxybenzoate

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